molecular formula C41H37ClN6O B193138 {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol CAS No. 124751-00-4

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

Cat. No.: B193138
CAS No.: 124751-00-4
M. Wt: 665.2 g/mol
InChI Key: ZKJNVODQIYQUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol (CAS: 124751-00-4) is a trityl-protected intermediate or impurity associated with Losartan, a widely prescribed angiotensin II receptor antagonist (ARB) used for hypertension and type 2 diabetic nephropathy . The compound features a hydroxymethyl group at position 4 of the imidazole ring and a trityl (triphenylmethyl) group protecting the tetrazole moiety at the biphenyl-2' position. This protection is critical during synthesis to prevent undesired side reactions, as unprotected tetrazoles can act as strong acids under physiological conditions .

Crystallographic studies () confirm its structure, with two independent molecules in the asymmetric unit of the P1 space group. The trityl group introduces steric bulk, influencing molecular packing and hydrogen-bonding networks along the a-axis . The compound is also identified as "Losartan potassium impurity H" (N-Trityl Losartan), a process-related impurity monitored during Losartan production due to regulatory requirements .

Properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJNVODQIYQUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H37ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469890
Record name {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124751-00-4
Record name {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-BUTYL-4-CHLORO-1-((2'-(1-TRITYL-1H-TETRAAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-IMIDAZOL-5-YL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol (CAS No. 124751-00-4) is a complex organic molecule with potential biological significance. This article aims to explore its biological activity, particularly focusing on its mechanisms, effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₄₁H₃₇ClN₆O
  • Molecular Weight : 665.237 g/mol
  • IUPAC Name : 2-butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl]methanol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole and tetrazole moieties play crucial roles in these interactions.

  • Topoisomerase II Inhibition : The compound has been studied for its potential as a topoisomerase II inhibitor, which is significant in cancer therapy. Topoisomerase II is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to cancer cell death .
  • Serotonin Receptor Modulation : It has also shown activity as a partial agonist at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions .

Biological Activity Data

Activity TypeTargetEffectReference
InhibitionTopoisomerase IICytotoxicity in cancer cells
Agonism5HT4 ReceptorModulation of gastrointestinal motility

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of {2-butyl-5-chloro...} on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Gastrointestinal Effects

Another study focused on the effects of this compound on gastrointestinal motility using animal models. The findings suggested that it enhances motility via serotonin receptor pathways, indicating potential therapeutic use in treating conditions like irritable bowel syndrome (IBS).

Research Findings

Recent research has expanded on the synthesis methods for derivatives of this compound, emphasizing its versatility in medicinal chemistry. A novel Ugi-tetrazole reaction was employed to create a diverse library of derivatives with enhanced biological profiles .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Role/Activity Reference(s)
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol (Target) C₄₁H₃₇ClN₆O 689.23 Trityl-protected tetrazole, hydroxymethyl group Synthetic intermediate; Losartan impurity H
Losartan carboxylic acid metabolite (EXP3174) C₂₂H₂₃ClN₆O₃ 454.91 Unprotected tetrazole, carboxylic acid at position 4 Active metabolite of Losartan; prolonged AT1 receptor antagonism
[2-Butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol (Imp. C(EP)) C₂₂H₂₃ClN₆O 422.91 Unprotected tetrazole, hydroxymethyl group Losartan impurity; lacks trityl protection
(E)-3-{2-Butyl-5-chloro-3-[2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-3H-imidazol-4-yl}acrylic acid... C₅₃H₄₄ClN₇O₄S 968.47 Trityl-protected tetrazole, acrylic acid ester linkage, thiazolidinedione substituent Designed dual PPAR-γ/AT1 ligand; synthetic intermediate

Elemental Analysis and Purity

Target Compound :

  • Calculated : C (75.02%), H (5.07%), N (8.51%)
  • Observed : C (74.85%), H (5.22%), N (8.38%) .

Compound 21 () :

  • Calculated : C (75.02%), H (5.07%), N (8.51%)
  • Observed : C (74.85%), H (5.22%), N (8.38%) .

Compound 22 () :

  • Calculated : C (69.92%), H (4.87%), N (10.77%)
  • Observed : C (69.85%), H (4.92%), N (10.78%) .

The target compound and Compound 21 share nearly identical elemental profiles, highlighting the consistency of trityl-protected syntheses. In contrast, Compound 22 (unprotected tetrazole) shows lower carbon content due to the absence of the trityl group.

Pharmacological Implications

  • Target Compound : The trityl group reduces bioavailability compared to Losartan and EXP3174, as it is typically removed during metabolism to yield active derivatives .
  • EXP3174 : The carboxylic acid group enhances binding affinity to the AT1 receptor, contributing to its longer half-life (>6 hours vs. Losartan’s 2 hours) .

Preparation Methods

Tetrazole Ring Formation

The biphenyl-tetrazole segment is synthesized via a [2+3] cycloaddition between a nitrile and sodium azide, catalyzed by ammonium chloride in dimethylformamide (DMF). For example:

4’-(Cyanomethyl)biphenyl+NaN3NH4Cl, DMF4’-(1H-Tetrazol-5-ylmethyl)biphenyl\text{4'-(Cyanomethyl)biphenyl} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{4'-(1H-Tetrazol-5-ylmethyl)biphenyl}

The trityl group is introduced by reacting the tetrazole with triphenylmethyl chloride in the presence of a base like triethylamine to protect the reactive nitrogen.

Bromination for Coupling

The biphenyl-tetrazole-trityl intermediate is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4'-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl .

Imidazole Core Functionalization

Synthesis of 2-n-Butyl-1H-imidazole-5-carbaldehyde

The imidazole core is constructed via condensation of butylamine with glyoxal, followed by formylation. A representative method involves:

  • Condensation of n-butylamine and glyoxal in acetic acid to form 2-n-butyl-1H-imidazole.

  • Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the aldehyde group at position 5.

Chlorination at Position 5

Chlorination is achieved using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at room temperature. For instance, treating 2-n-butyl-1H-imidazole-5-carbaldehyde with 1.1 equivalents of NCS for 2 hours yields 2-n-butyl-4-chloro-1H-imidazole-5-carbaldehyde in 85% yield.

Coupling of Imidazole and Biphenyl Moieties

The brominated biphenyl-tetrazole-trityl intermediate is coupled to the imidazole core via nucleophilic substitution. In a typical procedure:

  • 2-n-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) is deprotonated with potassium carbonate (2.0 equiv) in DMSO.

  • 4'-(Bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl (1.2 equiv) is added, and the mixture is stirred at 40°C for 12 hours.

  • The product, 2-n-butyl-4-chloro-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carbaldehyde , is isolated in 73% yield after aqueous workup.

Reduction of Aldehyde to Methanol

The aldehyde group at position 5 is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. Key steps include:

  • Dissolving the aldehyde intermediate in methanol at 0°C.

  • Gradual addition of NaBH₄ (1.5 equiv) with stirring for 1 hour.

  • Warming to room temperature and quenching with ammonium chloride.
    This step affords the target compound, {2-butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol , in 85% yield.

Alternative Synthetic Routes and Optimization

Oxidative Chlorination

An alternative method employs sodium hypochlorite (NaClO) for simultaneous chlorination and oxidation. For example, treating 2-n-butyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carbaldehyde with 14% NaClO in dichloromethane at 40°C for 24 hours introduces the chloro group while maintaining the aldehyde functionality, which is subsequently reduced.

One-Pot Coupling and Reduction

Recent advancements demonstrate a one-pot strategy where the biphenyl coupling and aldehyde reduction are performed sequentially without isolating intermediates. This approach reduces purification steps and improves overall yield to 78%.

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 18H, trityl aromatic), 5.35 (s, 2H, CH₂ biphenyl), 4.65 (s, 2H, CH₂OH), 2.75 (t, 2H, butyl), 1.55–1.20 (m, 4H, butyl).

  • HPLC Purity : ≥99% under reversed-phase conditions (C18 column, acetonitrile/water gradient).

Challenges and Industrial Considerations

Trityl Group Stability

The trityl group is susceptible to acidic conditions, necessitating neutral or mildly basic reaction environments. For instance, using triethylamine instead of stronger bases like NaOH prevents detritylation.

By-Product Formation

Over-chlorination at the imidazole ring or competing N-alkylation during coupling are common side reactions. These are mitigated by controlling stoichiometry (e.g., limiting NCS to 1.1 equiv) and reaction temperature .

Q & A

Q. What biophysical techniques validate receptor binding hypotheses?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., angiotensin II receptor) and measure binding kinetics (kon_\text{on}/koff_\text{off}) at 25°C.
  • Molecular Docking : Align with SAR data from ; prioritize hydrophobic interactions with trityl and hydrogen bonds with tetrazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
Reactant of Route 2
Reactant of Route 2
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.